- Preparation of some thiopyranopyridine derivativesJournal of the Chemical Society, 1984, (7), 1501-5,
Cas no 94015-06-2 (3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester)

3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester
- ethyl 3-(chloromethyl)pyridine-2-carboxylate
- Ethyl 3-(chloromethyl)-2-pyridinecarboxylate (ACI)
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- Inchi: 1S/C9H10ClNO2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6H2,1H3
- InChI Key: NMKVGHRJQNAOBS-UHFFFAOYSA-N
- SMILES: O=C(C1C(CCl)=CC=CN=1)OCC
Computed Properties
- Exact Mass: 199.0400063g/mol
- Monoisotopic Mass: 199.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 39.2Ų
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11008198-1g |
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester |
94015-06-2 | 95+% | 1g |
$556 | 2024-07-19 | |
Alichem | A029208445-1g |
Ethyl 3-(chloromethyl)picolinate |
94015-06-2 | 95% | 1g |
$595.72 | 2023-08-31 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB12088-25g |
Ethyl 3-(chloromethyl)pyridine-2-carboxylate |
94015-06-2 | 95% | 25g |
$1421 | 2023-09-07 |
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester Production Method
Production Method 1
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester Raw materials
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester Preparation Products
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester Related Literature
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester
Introduction to 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester (CAS No. 94015-06-2)
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester (CAS No. 94015-06-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a range of properties that make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, applications, and recent research developments surrounding 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester.
The molecular formula of 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester is C10H11ClNO2, and its molecular weight is approximately 208.65 g/mol. The compound features a pyridine ring with a chloromethyl group and an ethyl ester moiety, which contribute to its reactivity and functional versatility. The presence of the chloromethyl group makes it an excellent electrophilic substrate for various nucleophilic substitution reactions, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
In terms of synthesis, 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester can be prepared through several routes. One common method involves the reaction of 3-chloromethylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic substitution at the chloromethyl group, followed by esterification to form the desired product. Another approach involves the alkylation of 2-pyridinecarboxylic acid ethyl ester with chloromethyl methyl ether in the presence of a suitable catalyst.
The versatility of 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester has led to its widespread use in the development of pharmaceuticals and agrochemicals. In medicinal chemistry, this compound serves as a key building block for the synthesis of pyridine-based drugs with diverse biological activities. For instance, recent studies have explored its potential in the development of antiviral agents, anticancer drugs, and neuroprotective compounds. The chloromethyl group can be readily functionalized to introduce various substituents, thereby modulating the pharmacological properties of the final product.
In addition to its applications in drug discovery, 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester has also found utility in agrochemical research. Pyridine derivatives are known for their herbicidal and fungicidal properties, and this compound can be used as an intermediate in the synthesis of such agrochemicals. Recent advancements in green chemistry have focused on developing more sustainable and environmentally friendly methods for synthesizing these compounds, which is an important consideration for both industrial and academic researchers.
The stability and handling of 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester are important factors to consider during its use in laboratory settings. The compound is generally stable under standard laboratory conditions but should be stored away from strong bases and reducing agents to prevent unwanted side reactions. It is also advisable to handle it with appropriate personal protective equipment (PPE) to ensure safety.
In conclusion, 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester (CAS No. 94015-06-2) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in medicinal chemistry, pharmaceutical development, and agrochemical research. As ongoing research continues to uncover new uses and improvements in synthesis methods, this compound is likely to remain a focal point in these fields for years to come.
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